Naringinase - 9068-31-9

Naringinase

Catalog Number: EVT-1508420
CAS Number: 9068-31-9
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naringinase is a debittering enzyme that is used in the commercial production of citrus juices. It breaks down the compound naringin that gives citrus juices its bitter taste. It is a multienzyme complex which possesses alpha-L-rhamnosidase and beta glucosidase active centers. The E.C. No.(EC 3.2.1.40) of the naringinase and rhamnosidase are the same. First rhamnosidase breaks naringin into prunin and rhamnose. Lastly glucosidase breaks prunin into glucose and naringenin, a flavorless flavanone also found in various citrus. Naringinases are used to enhance the aroma, since they hydrolyze the aglycone moiety of glycosylated secondary metabolites of grapes, and ultimately release the aglycone moiety
Source

Naringinase is predominantly produced by fungi such as Aspergillus niger and Neurospora species. These microorganisms are cultivated under specific conditions to optimize enzyme production, often utilizing citrus waste as a substrate due to its high naringin content. The fermentation process allows for the extraction and purification of naringinase, which can then be utilized in various applications.

Classification

Naringinase is classified under the Enzyme Commission number EC 3.2.1.40, which designates it as an enzyme that hydrolyzes glycosidic bonds in glycosides. It is further categorized into two main activities:

  • α-L-rhamnosidase: Hydrolyzes rhamnose from naringin.
  • β-glucosidase: Hydrolyzes glucose from other glycosides.
Synthesis Analysis

Methods

The synthesis of naringinase can be achieved through both chemical and biological methods. Biological synthesis is preferred due to its specificity and efficiency. The most common method involves fermentation using fungi like Aspergillus niger.

  1. Fermentation Process:
    • Substrate Preparation: Citrus peel waste is often used as a substrate.
    • Inoculation: Fungal cultures are inoculated into a nutrient-rich medium optimized for enzyme production.
    • Incubation: The culture is incubated under controlled temperature and pH conditions to maximize enzyme yield.
  2. Purification Techniques:
    • Ion Exchange Chromatography: This method separates proteins based on their charge.
    • Gel Permeation Chromatography: This technique is used to separate proteins based on size, allowing for the isolation of pure naringinase from other proteins.

Technical Details

The purification process typically involves multiple steps, including:

  • Initial extraction from the fermentation broth.
  • Concentration through precipitation methods.
  • Final purification using chromatography techniques, which may take several hours to days depending on the scale of production and desired purity levels .
Molecular Structure Analysis

Structure

Naringinase exhibits a complex three-dimensional structure typical of glycoside hydrolases, featuring an active site that accommodates its substrates—naringin, rhamnose, and glucose. The molecular weight of naringinase varies but is generally around 66 kDa.

Data

The enzyme's structure has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing critical details about its active site configuration and substrate binding mechanisms .

Chemical Reactions Analysis

Reactions

Naringinase catalyzes two primary reactions:

  1. Hydrolysis of naringin into naringenin and rhamnose.
  2. Hydrolysis of other glycosides into their respective aglycones and sugars.

Technical Details

The reaction mechanism involves the formation of a glycosyl-enzyme intermediate, where the enzyme temporarily binds to the substrate before cleaving the glycosidic bond. The optimal conditions for these reactions typically include a pH range of 4.5 to 5.5 and temperatures around 40°C .

Mechanism of Action

Process

The action mechanism of naringinase involves several key steps:

  1. Substrate Binding: Naringin binds to the active site of the enzyme.
  2. Formation of Intermediate: A covalent bond forms between the enzyme and the substrate, creating a transient intermediate.
  3. Cleavage: The glycosidic bond is cleaved, releasing naringenin and rhamnose.
  4. Product Release: The enzyme releases the products and returns to its original state, ready for another catalytic cycle.

Data

Kinetic studies have shown that naringinase displays Michaelis-Menten kinetics with varying substrate affinities depending on environmental conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Naringinase is typically a colorless or pale yellow liquid when purified.
  • Solubility: Highly soluble in aqueous solutions due to its protein nature.

Chemical Properties

  • Stability: The enzyme shows stability at temperatures up to 50°C but may denature at higher temperatures or extreme pH levels.
  • Optimal pH: The optimal pH for activity ranges from 4.5 to 5.5.

Relevant Data or Analyses

Studies indicate that immobilized forms of naringinase retain significant activity over multiple cycles, making them suitable for industrial applications .

Applications

Naringinase has several scientific uses:

  • Food Industry: Used in debittering citrus juices to improve flavor profiles.
  • Pharmaceuticals: Potential applications in drug formulation where flavonoids play a role in bioactivity.
  • Biotechnology: Utilized in biotransformation processes to produce valuable compounds such as naringenin from citrus waste.

Properties

CAS Number

9068-31-9

Product Name

Naringinase

Molecular Formula

NULL

Synonyms

NARINGINASE;naringinase from penicillium decumbens;naringinasefrompencilliumspecies;NARINGINASE, FROM PENICILIUM SP.;alpha-L-Naringinase

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